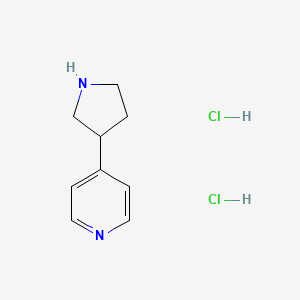

4-(Pyrrolidin-3-yl)pyridine dihydrochloride

Description

4-(Pyrrolidin-3-yl)pyridine dihydrochloride (CAS: 1193388-05-4) is a bicyclic organic compound with the molecular formula C₉H₁₃N₃·2HCl and a molecular weight of 236.14 g/mol . Its structure consists of a pyridine ring substituted at the 4-position with a pyrrolidine moiety, which is protonated and stabilized as a dihydrochloride salt. This salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound is classified under E6 or J0 categories in chemical catalogs, with typical purity levels of 95% or higher .

This structural motif is commonly explored in drug discovery for central nervous system (CNS) agents, kinase inhibitors, and antimicrobial compounds.

Properties

IUPAC Name |

4-pyrrolidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARGJHHEMQRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195901-61-1 | |

| Record name | 4-(pyrrolidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(Pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and as a tool for probing enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pyrrolidinyl group can enhance the binding affinity and specificity of the compound for its targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine-Pyridine Derivatives

2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride

- Molecular Formula : C₉H₁₃Cl₂N₂O

- Molecular Weight : 250.14 g/mol (CAS: 1260613-92-0)

- The (R)-enantiomer is explicitly noted, suggesting stereospecific interactions in chiral environments .

- Applications : Likely explored as a kinase inhibitor scaffold due to its resemblance to ATP-competitive ligands.

3-(Pyrrolidin-3-yl)aniline Dihydrochloride

- Molecular Formula : C₁₀H₁₄Cl₂N₂

- Molecular Weight : 233.14 g/mol (CAS: 1203681-66-6)

- Key Differences: Replaces the pyridine ring with an aniline group, introducing a primary amine that may enhance solubility or covalent binding .

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine Dihydrochloride

- Molecular Formula : C₁₀H₁₁Cl₂F₃N₂

- Molecular Weight : 291.11 g/mol (CAS: 1909318-71-3)

- Key Differences :

Ring-Expanded or -Contracted Analogues

4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride

- Molecular Formula : C₁₁H₁₈Cl₂N₂

- Molecular Weight : 249.18 g/mol

- Key Differences: Uses a piperidine ring (6-membered) instead of pyrrolidine (5-membered), increasing ring flexibility and altering steric interactions .

4-(Azetidin-3-yloxy)pyridine Dihydrochloride

- Molecular Formula : C₈H₁₂Cl₂N₂O

- Molecular Weight : 223.10 g/mol (CAS: 1251922-58-3)

- Key Differences :

Functional Group Variations

5-((2R)-Pyrrolidin-2-yl)-2-methylpyridine Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Molecular Weight : 235.16 g/mol (CAS: MFCD32852173)

- The (2R)-stereochemistry of pyrrolidine may influence enantioselective binding to chiral receptors.

4-Pyrrolidin-2-ylpyridine Dihydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | CAS Number | Purity |

|---|---|---|---|---|---|

| 4-(Pyrrolidin-3-yl)pyridine dihydrochloride | C₉H₁₃Cl₂N₃ | 236.14 | Pyrrolidine at pyridine-4, dihydrochloride | 1193388-05-4 | ≥95% |

| (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | C₉H₁₃Cl₂N₂O | 250.14 | Oxygen linker, (R)-stereochemistry | 1260613-92-0 | 95% |

| 3-(Pyrrolidin-3-yl)aniline dihydrochloride | C₁₀H₁₄Cl₂N₂ | 233.14 | Aniline substitution | 1203681-66-6 | 99% |

| 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride | C₁₁H₁₈Cl₂N₂ | 249.18 | Piperidine ring, methylene linker | N/A | 95% |

| 4-(Azetidin-3-yloxy)pyridine dihydrochloride | C₈H₁₂Cl₂N₂O | 223.10 | Azetidine ring, strained conformation | 1251922-58-3 | ≥95% |

Biological Activity

4-(Pyrrolidin-3-yl)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety at the fourth position. Its molecular formula is CHClN\ and it has a molecular weight of approximately 200.67 g/mol. The presence of two hydrochloride groups enhances its solubility in water, making it suitable for various biological assays and applications .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive functions .

The compound is believed to interact with various neurotransmitter receptors, potentially modulating synaptic transmission. Early studies have shown that it might affect pathways related to mood regulation and cognition, making it a candidate for further investigation in treating psychiatric disorders .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 to 0.025 mg/mL |

| Escherichia coli | 0.0039 to 0.025 mg/mL |

| Bacillus subtilis | 32 to 512 µg/mL |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

These findings suggest that the compound may possess significant antibacterial and antifungal properties, warranting further exploration into its potential as an antimicrobial agent .

Synthesis Methods

Several synthesis methods have been reported for producing this compound:

- Direct Alkylation : Alkylation of pyridine derivatives with pyrrolidine.

- Cyclization Reactions : Formation through cyclization of appropriate precursors under acidic conditions.

These methods can yield high-purity products suitable for biological testing .

Case Studies and Research Findings

- Neurological Applications : A study explored the effects of pyridine derivatives on neurotransmitter systems, indicating potential benefits in treating anxiety and depression .

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives similar to this compound exhibited varying degrees of antibacterial activity against common pathogens .

Q & A

Q. What are the established synthetic routes for 4-(Pyrrolidin-3-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis of structurally analogous dihydrochloride salts (e.g., piperidine-pyridine derivatives) typically involves:

- Core Formation: Condensation reactions between pyrrolidine derivatives and pyridine precursors under acidic/basic conditions .

- Salt Formation: Treatment with HCl gas or concentrated HCl to generate the dihydrochloride form, enhancing solubility .

Optimization Strategies:

- Temperature Control: Maintain 0–5°C during HCl addition to prevent decomposition .

- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane) to isolate high-purity product .

| Synthetic Step | Key Parameters | Yield Optimization |

|---|---|---|

| Pyridine-pyrrolidine coupling | Catalyst (e.g., Pd/C), reflux in ethanol | Increase catalyst loading (5–10 mol%) |

| Dihydrochloride formation | HCl gas, anhydrous diethyl ether | Slow HCl addition to avoid overheating |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., pyrrolidine NH at δ 2.5–3.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- X-ray Crystallography: Resolve crystal structure for absolute configuration verification (if single crystals form) .

| Technique | Critical Parameters | Expected Outcomes |

|---|---|---|

| ¹H/¹³C NMR | Deuterated solvents (DMSO-d6, D2O) | Peak integration ratios for NH₂/HCl |

| HPLC | UV detection at 254 nm | Retention time matching standards |

Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic solvents?

Methodological Answer:

- Solubility: The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) but may precipitate in organic solvents (e.g., dichloromethane) .

- Stability:

- pH Sensitivity: Stable at pH 2–4 (aqueous buffers); degrades above pH 7 due to free base formation .

- Storage: Store at -20°C in desiccated, airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

Methodological Answer:

- By-Product Analysis: Use LC-MS to identify impurities (e.g., unreacted pyrrolidine or oxidized pyridine derivatives) .

- Reaction Monitoring: In-situ FTIR to track intermediate formation and adjust reaction time .

- Catalyst Screening: Test palladium/copper catalysts for coupling efficiency .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C (reflux) | Higher temps reduce reaction time |

| HCl Concentration | 2–4 M in ethanol | Excess HCl improves salt formation |

Q. What strategies are recommended for investigating the biological interactions of this compound with neuronal receptors?

Methodological Answer:

- In Vitro Assays: Use radioligand binding studies (e.g., ³H-labeled antagonists) to assess affinity for nicotinic acetylcholine receptors .

- Molecular Docking: Simulate binding poses using software like AutoDock Vina (PDB ID: 2QC1 for α4β2 receptors) .

- Functional Assays: Measure calcium influx in SH-SY5Y neuroblastoma cells to evaluate receptor activation .

Q. How should contradictory data regarding the compound’s stability under different pH conditions be resolved?

Methodological Answer:

- Systematic pH Studies: Conduct accelerated stability tests (40°C/75% RH) across pH 2–8, monitoring degradation via HPLC .

- Degradation Pathway Analysis: Use LC-MS to identify breakdown products (e.g., hydrolyzed pyrrolidine ring) .

- Buffer Selection: Compare citrate (pH 2–4) vs. phosphate (pH 6–8) buffers to isolate pH-specific effects .

Q. What computational methods are effective in predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories to assess binding pocket flexibility (e.g., using GROMACS) .

- Free Energy Calculations: Apply MM/GBSA to estimate ΔG binding for lead optimization .

- Pharmacophore Modeling: Align with known inhibitors (e.g., varenicline) to identify critical hydrogen-bonding motifs .

| Method | Software/Tools | Output Metrics |

|---|---|---|

| Molecular Docking | AutoDock, Schrödinger | Binding energy (kcal/mol) |

| MD Simulations | NAMD, AMBER | RMSD/RMSF of ligand-receptor complex |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.